N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide hydrochloride
Description
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide hydrochloride is a benzamide derivative featuring a thiazolo[5,4-c]pyridine core substituted with a benzyl group at the 5-position and a sulfamoyl group (N-butyl-N-ethyl) at the para position of the benzamide ring. The sulfamoyl moiety introduces steric and electronic variability, which may influence solubility, metabolic stability, and target binding.
Properties
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-[butyl(ethyl)sulfamoyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3S2.ClH/c1-3-5-16-30(4-2)35(32,33)22-13-11-21(12-14-22)25(31)28-26-27-23-15-17-29(19-24(23)34-26)18-20-9-7-6-8-10-20;/h6-14H,3-5,15-19H2,1-2H3,(H,27,28,31);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACMWTNZKHCPGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide hydrochloride is a complex organic compound with potential pharmacological applications. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C18H24N4O2S and a molecular weight of approximately 364.47 g/mol. Its structure features a thiazolo-pyridine core linked to a sulfonamide moiety, which is known to influence its biological properties.
This compound exhibits biological activity primarily through its interaction with various receptors and enzymes:
- Beta-Adrenoceptor Agonism : Similar compounds have shown activity as beta-adrenoceptor agonists. For instance, derivatives of tetrahydrothiazolo[5,4-c]pyridines have been evaluated for their agonistic effects on human beta1-, beta2-, and beta3-adrenoceptors. These interactions suggest that the compound may modulate cardiovascular functions and metabolic processes through adrenergic pathways .
- Inhibition of Carbonic Anhydrase : The sulfonamide group is known for its inhibitory action on carbonic anhydrase enzymes. This inhibition can affect bicarbonate ion transport and fluid secretion in various tissues, including the eye and kidneys .
- Potential Anti-inflammatory Effects : Some studies indicate that thiazolo-pyridine derivatives possess anti-inflammatory properties, which may be mediated through the modulation of cytokine production and inflammatory pathways.
Biological Activity Data Table
Case Studies
- Cardiovascular Studies : A study involving derivatives similar to this compound demonstrated significant increases in heart rate and cardiac output in animal models when administered as beta3-adrenoceptor agonists. The intact thiazolo-pyridine ring was crucial for maintaining this activity .
- Diuretic Effects : Another research highlighted the diuretic potential of thiazolo-pyridine derivatives through carbonic anhydrase inhibition. The administration of these compounds resulted in increased urine output in experimental models, supporting their potential use in treating conditions like hypertension .
- Anti-inflammatory Mechanisms : In vitro studies have shown that related compounds can suppress the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. These findings suggest a pathway through which the compound may exert anti-inflammatory effects in vivo .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Activity
The compound exhibits significant pharmacological properties, particularly as a beta-adrenoceptor agonist. Research indicates that it selectively activates beta3-adrenoceptors, which are crucial for metabolic regulation and have potential applications in treating obesity and metabolic disorders. The thiazolo-pyridine core structure is essential for maintaining this biological activity; modifications to this structure can significantly alter its efficacy and selectivity .
Structure-Activity Relationship (SAR)
The integrity of the thiazolo-pyridine ring is vital for the compound's interaction with beta-adrenoceptors. Studies have shown that specific modifications can enhance or diminish its agonistic properties. For instance, variations in the substituents on the benzamide moiety can influence binding affinity and biological response .
Case Studies
Case Study 1: Obesity Treatment
In a study published in the Journal of Medicinal Chemistry, researchers investigated the effects of N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide hydrochloride on weight management in animal models. The compound demonstrated a significant reduction in body weight and improved metabolic profiles compared to control groups. The results suggest its potential as a therapeutic agent for obesity management .
Case Study 2: Cardiovascular Effects
Another study focused on the cardiovascular effects of this compound. It was found to enhance cardiac output and reduce peripheral resistance in hypertensive models. This dual action suggests its utility in managing hypertension and related cardiovascular conditions.
Research Insights
Recent advancements have highlighted the importance of this compound in developing new therapeutic agents. Its unique mechanism of action at beta-adrenoceptors provides a pathway for designing drugs aimed at metabolic disorders. Additionally, ongoing research is exploring its potential applications in other areas such as neuropharmacology and cancer treatment due to its ability to modulate various biological pathways .
Comparison with Similar Compounds
Thiazolo-Pyridine Core Derivatives
- Edoxaban: A clinically approved anticoagulant containing a thiazolo[5,4-c]pyridine scaffold. However, the absence of a sulfamoyl group in edoxaban highlights divergent target specificity .
- N-(5-Benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-(tert-butyl)benzamide hydrochloride ():
- Molecular Formula : C24H28ClN3OS
- Average Mass : 442.018 g/mol
- Key Difference : Replaces the N-butyl-N-ethylsulfamoyl group with a tert-butyl substituent. This modification reduces polarity, likely enhancing lipophilicity and membrane permeability compared to the sulfamoyl-containing target compound .
Sulfamoyl-Benzamide Derivatives
describes sulfamoyl-substituted benzamides with aryl-triazine moieties. Although these compounds lack the thiazolo-pyridine core, their sulfamoyl groups provide a basis for comparing physicochemical properties:
The target compound’s N-butyl-N-ethylsulfamoyl group introduces alkyl chains instead of aromatic rings, which may improve metabolic stability but reduce melting points (predicted range: 200–250°C based on alkyl chain flexibility) .
Physicochemical and Bioactive Implications
- Lipophilicity : The tert-butyl analog () has a calculated logP of 4.2 (estimated via ChemSpider data), whereas the target compound’s sulfamoyl group (logP ~3.1) suggests moderate hydrophilicity, favoring renal excretion .
- Bioactivity Potential: Edoxaban’s anticoagulant activity is linked to its thiazolo-pyridine core and carbamoyl substituents. The target compound’s sulfamoyl group may enable interactions with serine proteases or ion channels, though specific bioactivity data are pending .
- Synthetic Complexity : compounds require 33-hour reaction times for sulfamoyl incorporation, suggesting similar challenges in synthesizing the target compound’s N-butyl-N-ethylsulfamoyl moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
